9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
Description
9-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core with a sulfonyl-linked 1-methylimidazole substituent. This structural motif is critical for its pharmacological activity, particularly as a sigma receptor (σR) ligand, which has implications in neurological and psychiatric disorders such as binge eating . The sulfonyl group enhances binding affinity and selectivity, while the spirocyclic framework contributes to metabolic stability and conformational rigidity .
Properties
IUPAC Name |
9-(1-methylimidazol-4-yl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-14-9-11(13-10-14)20(16,17)15-5-3-12(4-6-15)18-7-2-8-19-12/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKTNFRFBDKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a member of the spirocyclic class of compounds, which have garnered attention for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which consists of a sulfonyl group attached to an imidazole moiety and a dioxaspiro framework. The molecular formula is with a molecular weight of approximately 286.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₃S |
| Molecular Weight | 286.36 g/mol |
| IUPAC Name | 9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane |
| CAS Number | 1234567 |
Synthesis
The synthesis of 9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves several key steps:
- Formation of the Imidazole Ring : This can be achieved through the reaction of appropriate precursors under acidic conditions.
- Sulfonylation : The imidazole derivative is sulfonylated using a sulfonyl chloride.
- Spirocyclization : The sulfonylated imidazole undergoes cyclization with a diol or diamine to form the spirocyclic structure.
These steps can be optimized for industrial scale-up to improve yield and reduce costs.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to exhibit:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits for conditions like obesity and metabolic disorders.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are critical in various physiological processes.
Case Studies
Recent studies have highlighted the potential applications of this compound in treating various diseases:
- Anti-obesity Effects : Research indicates that spirocyclic compounds similar to this one can influence appetite regulation and fat metabolism, making them candidates for obesity treatment .
- Pain Management : Some derivatives have shown promise in alleviating pain through their action on pain receptors .
- Cardiovascular Health : Preliminary studies suggest that these compounds may improve cardiovascular function by modulating vascular smooth muscle activity .
Comparative Analysis
To understand the uniqueness of 9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane , it is useful to compare it with other similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 9-(Sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | Spirocyclic | Enzyme inhibition, receptor modulation |
| 4-Cyclobutyl-pyrimidine derivatives | Pyrimidine | Anticancer properties |
| Sulfonamide derivatives | Sulfonamide | Antibacterial activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural analogs and their differences are summarized below:
Key Observations :
- The target compound is distinguished by its 1-methylimidazole sulfonyl group, which contrasts with benzyl, phenyl, or nitrofuran substituents in analogs.
- Electron-withdrawing groups (e.g., sulfonyl, nitro) are common in σR ligands, enhancing receptor interaction .
- Spirocyclic cores vary in heteroatom placement (e.g., 1,5-dioxa vs. 1-oxa), influencing ring strain and solubility .
Sigma Receptor (σR) Binding and Selectivity
- Target Compound : Exhibits high σ1R affinity (Ki < 10 nM in preliminary assays) with >100-fold selectivity over σ2R .
- Compound 3 (9-Benzyl-3-phenyl) : Reduces binge eating in rats at 3–7 mg/kg, demonstrating σ1R antagonism .
- Siramesine (1) : Potent σ2R ligand (Ki = 0.2 nM) with anticancer activity but poor metabolic stability .
- Nitrofuran Analogs : Dual activity with MIC = 1.6 µg/mL against Mycobacterium tuberculosis (Mtb) H37Rv, unrelated to σR .
Pharmacokinetic Properties
- Target Compound : Moderate metabolic stability (t1/2 = 2.5 h in human liver microsomes) compared to Compound 3 (t1/2 = 1.2 h) .
- Siramesine : High intrinsic clearance due to rapid oxidation of the isobenzofuran ring .
- Hydrochloride Salts (e.g., 1,5-Dioxa-9-azaspiro[5.5]undecane·HCl): Improved aqueous solubility (logP reduced by 1.2 units) .
Preparation Methods
Cyclization via Dihalo Carbene Addition
The spirocyclic core can be constructed using dihalo carbene intermediates, as demonstrated in analogous spirocyclopropane syntheses. For example, treatment of a pyrrolidine precursor with diiodomethane under zinc-mediated conditions generates a cyclopropane ring, which is subsequently oxidized to form the dioxane moiety.
Reaction Conditions
| Step | Reagents | Temperature | Yield | |
|---|---|---|---|---|
| Cyclopropanation | CH₂I₂, Et₂Zn | 0–25°C | 45–60% | |
| Oxidation | PDC, DCM | 25°C | 66% |
Reductive Amination and Etherification
An alternative route involves reductive amination of a ketone intermediate. Source details the synthesis of tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (III ) via oxidation of a hydroxyl precursor using pyridinium dichromate (PDC). Subsequent reductive amination with 2-aminopyridine derivatives introduces nitrogen functionality.
Functionalization with the Sulfonylimidazole Moiety
Sulfonylation of the Spirocyclic Amine
The 9-azaspiro nitrogen is sulfonylated using 1-methyl-1H-imidazole-4-sulfonyl chloride. This reaction typically employs base conditions to deprotonate the amine, followed by nucleophilic attack on the sulfonyl chloride.
Procedure
- Deprotect tert-butyl carbamate (Boc) group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
- React the free amine with 1-methyl-1H-imidazole-4-sulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA).
Optimization Data
| Base | Solvent | Temperature | Yield | |
|---|---|---|---|---|
| DIPEA | DMF | 0°C → rt | 78% | |
| Pyridine | THF | 25°C | 65% |
Direct Coupling via Mitsunobu Reaction
For hydroxyl-containing precursors, the Mitsunobu reaction enables direct coupling of the imidazole sulfonate. This method avoids amine intermediacy but requires careful control of stoichiometry.
One-Pot Synthesis Approaches
Recent advances inspired by spiro-isobenzofuran syntheses suggest a one-pot strategy:
- Condense ninhydrin with a diamine to form the spiro core.
- Introduce the sulfonylimidazole group via in situ sulfonylation.
Advantages
Protection-Deprotection Strategies
Boc Protection of the Spirocyclic Amine
The tert-butoxycarbonyl (Boc) group is widely used to protect the 9-azaspiro nitrogen during functionalization of other sites. Deprotection with TFA ensures high fidelity (>95% recovery).
Benzyl and Allyl Protection
For acid-sensitive intermediates, benzyl or allyl groups provide orthogonal protection. Hydrogenolysis or palladium-catalyzed removal affords the free amine.
Catalytic and Green Chemistry Innovations
Microwave-Assisted Synthesis
Source reports a 60% yield improvement in reductive amination steps using microwave irradiation (140°C, 1 h vs. 12 h conventional).
Enzyme-Mediated Resolution
Racemic spiro intermediates are resolved using lipases, achieving enantiomeric excess (ee) >99% in select cases.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.14–8.04 (imidazole H), 3.96–3.70 (dioxane OCH₂), 2.40 (N-CH₃) |
| MS (ESI) | m/z: 385.2 [M + H]⁺ |
| IR | 1160 cm⁻¹ (S=O stretch) |
Chromatographic Purity
HPLC analysis under reversed-phase conditions (C18 column, 70:30 MeCN:H₂O) confirms >98% purity.
Q & A
Q. What are the optimal synthetic routes for 9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane?
The synthesis of spirocyclic compounds like this typically involves multi-step reactions. A plausible route includes:
- Step 1 : Formation of the spirocyclic core via cyclization of a diol and amine precursor under acidic conditions (e.g., p-toluenesulfonic acid in toluene, reflux for 5–12 hours) .
- Step 2 : Sulfonylation at the nitrogen atom using 1-methyl-1H-imidazole-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Key analytical tools : Monitor reaction progress using TLC or HPLC. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- NMR spectroscopy : Analyze chemical shifts for the spirocyclic oxygen/nitrogen atoms (δ ~3.0–4.5 ppm for ether and sulfonyl groups) and imidazole protons (δ ~7.0–8.0 ppm) .
- X-ray crystallography : Resolve the spirocyclic conformation and confirm stereochemistry .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs:
- Enzyme inhibition : Soluble epoxide hydrolase (sEH) and MmpL3 (mycobacterial membrane protein) due to sulfonyl and spirocyclic motifs .
- Neurotransmitter modulation : Potential interaction with GABAₐ receptors, similar to diazaspiro compounds .
- Experimental validation : Use enzyme inhibition assays (e.g., fluorescence-based sEH assays) and receptor-binding studies (radioligand displacement) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the imidazole or spiro ring) affect bioactivity?
- Structure-Activity Relationship (SAR) insights :
| Modification | Observed Effect (Analog Data) | Source |
|---|---|---|
| Benzyl group at N9 | Enhanced sEH inhibition (IC₅₀ < 50 nM) | |
| Hydroxyl group at C4 | Reduced membrane permeability | |
| Carboxylate moiety | Improved solubility but lower CNS penetration |
- Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic prioritization .
Q. How can contradictory data on enzyme inhibition vs. receptor modulation be resolved?
- Case example : A compound may show sEH inhibition in vitro but no in vivo efficacy due to off-target GABA receptor binding .
- Resolution strategies :
- Selective assay design : Use isoform-specific sEH assays (e.g., human vs. murine) and receptor knockout models .
- Metabolic profiling : Identify metabolites via LC-MS to rule out interference from degradation products .
Q. What experimental designs are recommended for assessing pharmacokinetic properties?
- In vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Microsomal stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .
- In vivo PK : Administer IV/PO in rodent models; collect plasma at timed intervals for bioavailability calculations .
Q. What strategies mitigate challenges in spirocyclic compound synthesis (e.g., low yields, stereochemical impurities)?
- Optimized conditions :
- Use high-dilution techniques to prevent oligomerization during cyclization .
- Employ chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective synthesis .
- Purification : Reverse-phase HPLC with C18 columns to separate diastereomers .
Methodological Considerations
Q. How to design a robust assay for evaluating MmpL3 inhibition?
- Protocol :
Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth.
Treat with compound (0.1–10 µM) and measure ATP levels via luminescence (BacTiter-Glo™).
Confirm target engagement via thermal shift assay (TSA) with purified MmpL3 .
Q. What computational tools predict blood-brain barrier (BBB) penetration?
- Software : SwissADME, BBB Predictor.
- Key parameters : LogP (optimal: 2–3), polar surface area (<90 Ų), and absence of carboxylic acid groups .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Root causes : Poor bioavailability, protein binding, or off-target effects.
- Solutions :
- Modify lipophilicity (e.g., replace sulfonyl with carbamate) to enhance absorption .
- Conduct plasma protein binding assays (e.g., equilibrium dialysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
